Methyl 4-[[3,5-bis(trimethylsilyl)benzoyl]amino]benzoate
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Overview
Description
Methyl 4-[[3,5-bis(trimethylsilyl)benzoyl]amino]benzoate is a chemical compound that has been widely used in scientific research. It is a derivative of benzoic acid and is commonly referred to as Boc-protected amino acid. The compound is a white crystalline solid that is soluble in most organic solvents. It has a molecular weight of 479.70 g/mol and a melting point of 110-112°C.
Mechanism of Action
The mechanism of action of Methyl 4-[[3,5-bis(trimethylsilyl)benzoyl]amino]benzoate is not well understood. However, it is known to protect the amine group of amino acids during peptide synthesis. The compound is also known to have a high affinity for the active site of enzymes, which makes it useful in enzyme inhibition studies.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects. It is an inert compound that is used in scientific research as a building block for the synthesis of peptides and proteins.
Advantages and Limitations for Lab Experiments
The advantages of using Methyl 4-[[3,5-bis(trimethylsilyl)benzoyl]amino]benzoate in lab experiments include its high purity, stability, and ease of handling. The compound is also readily available and relatively inexpensive. However, the limitations of using the compound include its toxicity and the need for special handling procedures.
Future Directions
There are several future directions for the use of Methyl 4-[[3,5-bis(trimethylsilyl)benzoyl]amino]benzoate in scientific research. One direction is the development of new synthetic methods for the compound. Another direction is the use of the compound in the synthesis of new biologically active compounds. The compound could also be used in the development of new enzyme inhibitors and drugs. Finally, the compound could be used in the development of new diagnostic tools for various diseases.
Synthesis Methods
The synthesis of Methyl 4-[[3,5-bis(trimethylsilyl)benzoyl]amino]benzoate involves a series of chemical reactions. The first step involves the protection of the amine group of 4-aminobenzoic acid with a Boc group. This is followed by the reaction of the Boc-protected amino acid with trimethylsilyl chloride to form the trimethylsilyl-protected amino acid. The final step involves the reaction of the trimethylsilyl-protected amino acid with benzoyl chloride to form this compound.
Scientific Research Applications
Methyl 4-[[3,5-bis(trimethylsilyl)benzoyl]amino]benzoate is widely used in scientific research as a building block for the synthesis of peptides and proteins. It is used to protect the amine group of amino acids during peptide synthesis. The compound is also used as a starting material for the synthesis of various biologically active compounds.
properties
IUPAC Name |
methyl 4-[[3,5-bis(trimethylsilyl)benzoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3Si2/c1-25-21(24)15-8-10-17(11-9-15)22-20(23)16-12-18(26(2,3)4)14-19(13-16)27(5,6)7/h8-14H,1-7H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDNLVNCSQHRQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[Si](C)(C)C)[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3Si2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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